

Solubility of Nicotinic Acid Hydrazide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Nicotinic acid, hydrazide

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This technical guide provides a detailed overview of the solubility of nicotinic acid hydrazide, a key chemical intermediate and potential active pharmaceutical ingredient (API). Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical development. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative Solubility Data

The publicly available quantitative solubility data for nicotinic acid hydrazide in organic solvents is limited. Most sources provide qualitative descriptions rather than precise numerical values. The available data is summarized below. It is important to note that temperature, a critical factor influencing solubility, is often not specified in general chemical supplier datasheets.

Solvent System	Concentration	Temperature	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (364.59 mM) ^[1]	Not Specified	Sonication is recommended to achieve this solubility. ^[1]
Acetic Acid:Water (1:1)	25 mg/mL ^[2]	Not Specified	A mixed aqueous-organic solvent system.
Water	50 mg/mL ^[2]	Not Specified	Provided as a reference.

Qualitative Solubility Information

Several sources provide qualitative descriptions of nicotinic acid hydrazide's solubility. These are useful for initial solvent screening but must be confirmed with quantitative measurements for precise applications.

Solvent	Solubility Description
Alcohol (general)	Soluble ^{[3][4][5]}
Benzene	Slightly Soluble ^[6]

It is evident that there is a significant gap in the literature regarding a comprehensive, quantitative solubility profile of nicotinic acid hydrazide in a broad range of common organic solvents such as various alcohols (methanol, ethanol, propanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and ethers (diethyl ether, tetrahydrofuran).

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of nicotinic acid hydrazide in their solvents of interest using established methods. The following is a detailed protocol for the isothermal shake-flask method, which is considered a reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of nicotinic acid hydrazide in a selected organic solvent at a specific temperature.

Materials:

- Nicotinic acid hydrazide (of known purity)
- Organic solvent of interest (analytical grade or higher)
- Volumetric flasks
- Analytical balance
- Temperature-controlled orbital shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of nicotinic acid hydrazide of a known concentration in the chosen organic solvent.
 - From the stock solution, prepare a series of calibration standards of lower, known concentrations.
 - Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response (e.g., peak area) versus concentration.
- Sample Preparation for Solubility Measurement:

- Add an excess amount of nicotinic acid hydrazide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Accurately pipette a known volume of the selected organic solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.
 - Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

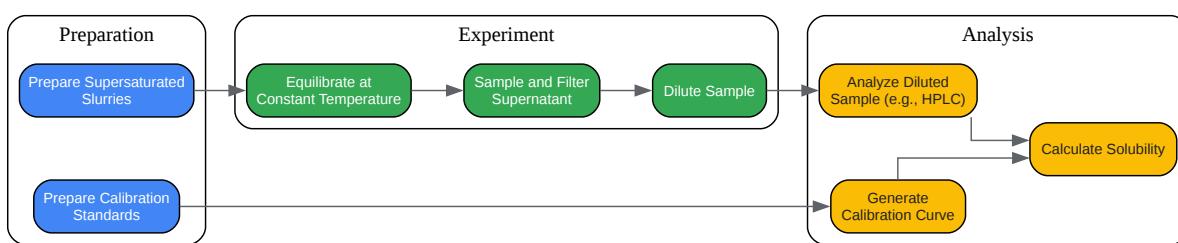
- Sample Collection and Preparation for Analysis:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles.
 - Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

- Analysis:
 - Analyze the diluted samples using the same analytical method used for the calibration standards.
 - Determine the concentration of nicotinic acid hydrazide in the diluted samples by interpolating from the calibration curve.

- Calculation of Solubility:
 - Calculate the concentration of nicotinic acid hydrazide in the original, undiluted saturated solution by applying the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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